Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of a β-keto ester, an aldehyde, and urea under acidic conditions. For this compound, the specific reactants would include butyl acetoacetate, 3-nitrobenzaldehyde, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like copper chloride .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Additionally, industrial methods might employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound is similar in structure but contains a nitrile group instead of a carboxylate group.
Rosuvastatin: A statin drug that shares the pyrimidine scaffold but has different functional groups and applications.
Uniqueness
Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its butyl ester group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
300360-07-0 |
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Molecular Formula |
C16H19N3O5 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-3-4-8-24-15(20)13-10(2)17-16(21)18-14(13)11-6-5-7-12(9-11)19(22)23/h5-7,9,14H,3-4,8H2,1-2H3,(H2,17,18,21) |
InChI Key |
NIWNXBYJYUVSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C |
solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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